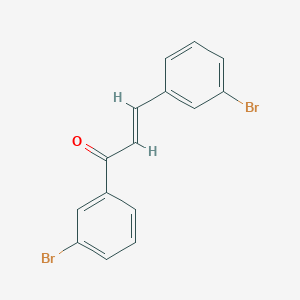

1,3-Bis(3-bromophenyl)prop-2-en-1-one

Description

1,3-Bis(3-bromophenyl)prop-2-en-1-one is an α,β-unsaturated ketone featuring two 3-bromophenyl substituents at the 1- and 3-positions of the propenone backbone. This compound belongs to a class of diarylpropenones, which are characterized by their conjugated enone system and aromatic substituents. The meta-bromine atoms on the phenyl rings confer electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(E)-1,3-bis(3-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGSLQSRRBHTMB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-bromophenyl)prop-2-en-1-one can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. The reaction involves the condensation of 3-bromoacetophenone (2 equivalents) with isophthalaldehyde (1 equivalent) in ethanol in the presence of sodium hydroxide (NaOH) at room temperature. This method yields the target compound in good yield (approximately 85%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The α,β-unsaturated carbonyl system can participate in oxidation and reduction reactions, leading to the formation of different products.

Addition Reactions: The double bond in the α,β-unsaturated carbonyl system can undergo addition reactions with various reagents.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction typically occurs under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can result in the formation of alcohols or other reduced derivatives.

Scientific Research Applications

1,3-Bis(3-bromophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromophenyl)prop-2-en-1-one is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The α,β-unsaturated carbonyl system is particularly reactive and can participate in Michael addition reactions with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The positional isomerism of bromine atoms on the phenyl rings significantly impacts physicochemical properties. Key analogs include:

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

- Molecular Formula : C₁₅H₁₂Br₂O

- Substituents : Para-bromine atoms on both phenyl rings.

(E)-3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one (Compound 12)

- Molecular Formula : C₁₅H₁₀Br₂O

- Substituents : One meta- and one para-bromophenyl group.

- Synthesis: Synthesized via Claisen-Schmidt condensation (4-bromoacetophenone + 3-bromobenzaldehyde, NaOH/ethanol), yielding 97% .

- Reactivity : The mixed substitution pattern creates an asymmetric electronic environment, likely affecting conjugation and stability.

2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one

- Molecular Formula : C₁₈H₁₃BrN₂O₂

- Substituents: A sydnonyl group replaces one phenyl ring, introducing heterocyclic character.

- Crystallography : Single-crystal X-ray data (R factor = 0.041) confirms planar geometry, stabilized by intramolecular hydrogen bonds .

Physicochemical Properties

Biological Activity

1,3-Bis(3-bromophenyl)prop-2-en-1-one, a member of the chalcone family, is recognized for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a structure characterized by two bromophenyl rings connected by an α,β-unsaturated carbonyl system. The presence of bromine substituents enhances its reactivity and potential biological interactions. The molecular formula is with a molecular weight of 351.06 g/mol.

Antimicrobial Activity

Research indicates that chalcones, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Properties

- Mechanism of Action : The compound has been shown to interfere with microtubule assembly, which is crucial for cell division. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) by enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

-

Cell Line Studies :

- MDA-MB-231 Cells : At concentrations as low as 1 µM, this compound exhibited significant apoptotic effects. The compound was able to increase caspase-3 activity by 33% at 10 µM .

- HepG2 Cells : Similar studies showed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions using K₂CO₃ as a catalyst . The compound's mechanism involves interactions with cellular targets that lead to disruptions in normal cellular processes, particularly affecting pathways related to apoptosis and cell division.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.